(2R)-2-amino-4-methyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}pentanamide
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Description
“(2R)-2-amino-4-methyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}pentanamide” is a chemical compound with the empirical formula C8H11ClF3N3. It is a solid substance . This compound is a derivative of pyrimidinamine, which is a class of compounds that have shown promising agricultural applications due to their outstanding activity .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, including “this compound”, involves the use of a template such as pyrimidifen according to the principle of bioisosterism . The new compounds synthesized in this manner have shown excellent fungicidal activity .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCl.Cc1cc(nc(CCN)n1)C(F)(F)F
. Further analysis of the molecular structure would require more specific data such as NMR or crystallography results. Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 241.64 . More specific physical and chemical properties such as melting point, solubility, and stability would require additional data.Mechanism of Action
Properties
IUPAC Name |
(2R)-2-amino-4-methyl-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F3N4O/c1-8(2)6-10(18)13(22)19-5-4-12-20-9(3)7-11(21-12)14(15,16)17/h7-8,10H,4-6,18H2,1-3H3,(H,19,22)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFPCQOZIBDTMJ-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C(CC(C)C)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)CCNC(=O)[C@@H](CC(C)C)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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